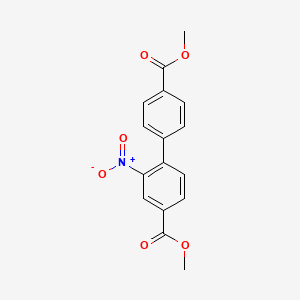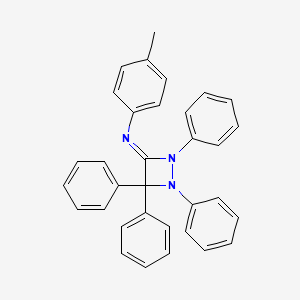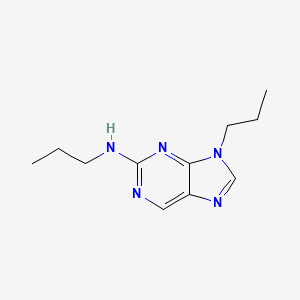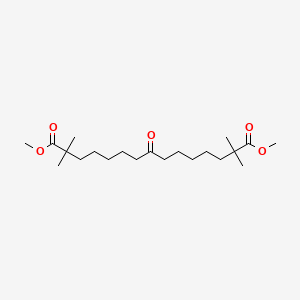
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is an organic compound with the molecular formula C23H42O5. It is a derivative of pentadecanedioic acid and is characterized by the presence of two methyl groups and an oxo group at specific positions on the carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate typically involves multiple steps. One common method starts with the reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution reactions, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, esterification with methanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.
Reduction: Formation of 2,2,14,14-tetramethyl-8-hydroxypentadecanedioate.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. This compound may also affect signaling pathways related to glucose metabolism and protein regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate: Similar structure but with ethyl ester groups instead of methyl ester groups.
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid: The free acid form of the compound.
Uniqueness
Dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its diethyl and free acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C21H38O5 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
dimethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate |
InChI |
InChI=1S/C21H38O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h7-16H2,1-6H3 |
InChI-Schlüssel |
RRJGCRLVACVLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



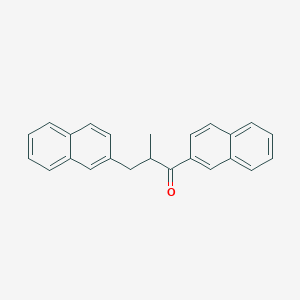
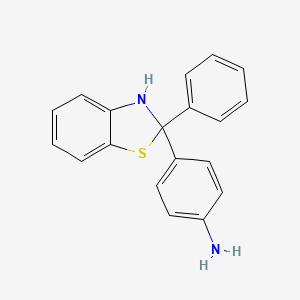
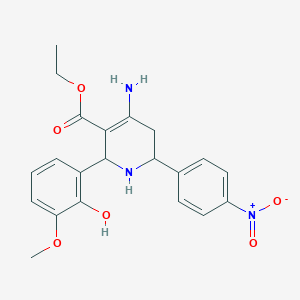

![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
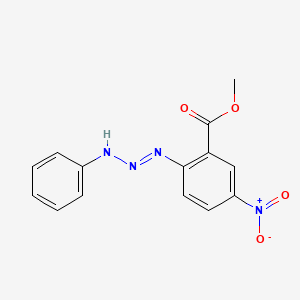
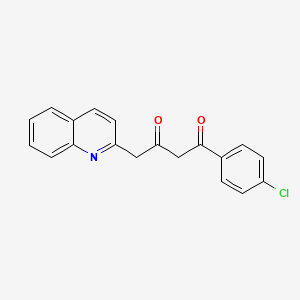
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
